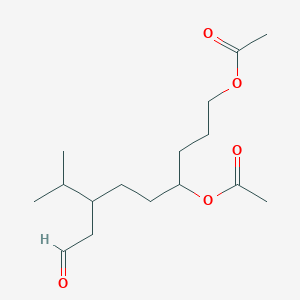
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of propylene carbonate with epichlorohydrin to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
105897-87-8 |
|---|---|
Formule moléculaire |
C16H28O5 |
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
[4-acetyloxy-8-methyl-7-(2-oxoethyl)nonyl] acetate |
InChI |
InChI=1S/C16H28O5/c1-12(2)15(9-10-17)7-8-16(21-14(4)19)6-5-11-20-13(3)18/h10,12,15-16H,5-9,11H2,1-4H3 |
Clé InChI |
CVZMLSGDANECOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC(CCCOC(=O)C)OC(=O)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)

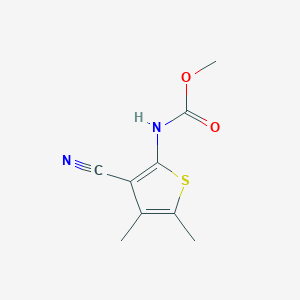

![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
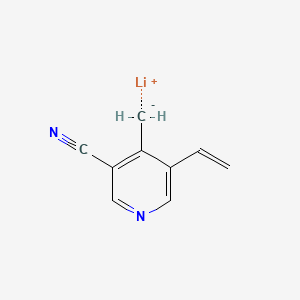


![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
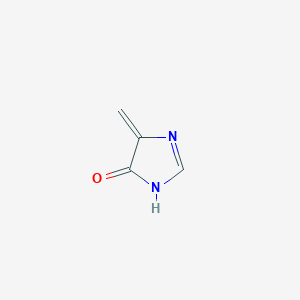
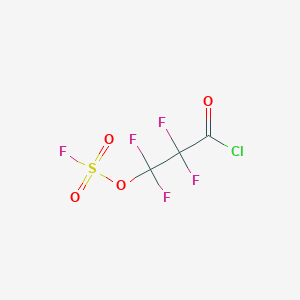
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
